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molecular formula C17H17NO3 B2541337 3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile CAS No. 101877-99-0

3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile

Cat. No. B2541337
M. Wt: 283.327
InChI Key: DSUIJIGXURBWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276153

Procedure details

Acetonitrile (3.2 ml, 0.058 mol) was added dropwise to a solution of lithium diisopropylamide (1.5 M in THF, 36.7 ml, 0.055 mol) stirred at -78° C. under argon. After 5 min. a solution of 4,4'-dimethoxybenzophenone (10.0 g, 0.048 mol) in dry THF (130 ml) was added slowly. The mixture was allowed to warm up to -35° C. and after 20 min. was quenched by the cautious dropwise addition of a solution of acetic acid (3.0 g) in water (6 ml) . Brine (50 ml) was added, the organic layer separated washed with brine (50 ml) and the combined aqueous phases were extracted with DCM (2×50 ml). The combined organics were dried over anhydrous magnesium sulphate, filtered and concentrated. The residue was crystalised from ethyl acetate to give 3-hydroxy-3,3-di(4-methoxyphenyl)propanenitrile (10.12 g, 85%) as a white crystalline solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].[CH3:12][O:13][C:14]1[CH:29]=[CH:28][C:17]([C:18]([C:20]2[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=2)=[O:19])=[CH:16][CH:15]=1>C1COCC1>[OH:19][C:18]([C:17]1[CH:28]=[CH:29][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)([C:20]1[CH:21]=[CH:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=1)[CH2:2][C:1]#[N:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
36.7 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at -78° C. under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to -35° C. and after 20 min.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was quenched by the cautious dropwise addition of a solution of acetic acid (3.0 g) in water (6 ml)
ADDITION
Type
ADDITION
Details
Brine (50 ml) was added
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with brine (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous phases were extracted with DCM (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystalised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC(CC#N)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.12 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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